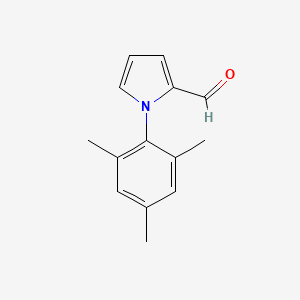

1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(2,4,6-Trimethylphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-2-carbaldehyde derivative with a 2,4,6-trimethylphenyl substituent at the 1-position of the pyrrole ring. The compound features an aldehyde group at the 2-position of the heteroaromatic pyrrole core, which is electron-rich due to conjugation.

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C14H15NO/c1-10-7-11(2)14(12(3)8-10)15-6-4-5-13(15)9-16/h4-9H,1-3H3 |

InChI Key |

SPRXZZRTRDOHHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CC=C2C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4,6-trimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 1-(2,4,6-Trimethylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2,4,6-Trimethylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde with structurally related pyrrole-2-carbaldehyde derivatives, focusing on substituent effects, molecular properties, and research contexts:

Key Insights:

In contrast, the 3,5-dichlorophenyl analog (electron-withdrawing Cl substituents) may exhibit higher electrophilicity at the aldehyde position . Hydroxyphenylethyl (pyrrolezanthine) and furan-2-ylmethyl groups introduce polar or heteroaromatic motifs, influencing solubility and interaction with biological targets .

Steric and Lipophilicity Considerations :

- The trimethylphenyl group imposes significant steric hindrance, which could limit reactivity in sterically demanding reactions but enhance lipid membrane permeability.

- Benzyl and furan-2-ylmethyl substituents balance moderate steric bulk with aromaticity, making them versatile intermediates in synthetic chemistry .

The 3,5-dichlorophenyl derivative has documented safety protocols, including first-aid measures for inhalation exposure, highlighting its industrial handling requirements .

Biological Activity

1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a pyrrole ring and an aldehyde functional group, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Its structure includes a pyrrole ring which is known for its role in various biological systems, and an aldehyde group that enhances its reactivity towards biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group is particularly reactive, which may lead to the inhibition of enzyme activities. Additionally, the aromatic ring and pyrrole moiety can engage in π-π interactions and hydrogen bonding with target molecules, influencing their function and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The presence of the heterocyclic ring is believed to contribute to its antibacterial activity. The introduction of substituents such as methoxy groups has been shown to enhance this activity further .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways. For example:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 25 µM after 48 hours.

This suggests a promising potential for this compound as a lead structure in anticancer drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and derivatives:

- Antimicrobial Evaluation : A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications on the pyrrole ring significantly affected their antibacterial efficacy .

- Natural Sources : Pyrrole derivatives have been isolated from various natural sources, including plants and fungi, indicating their widespread biological significance .

- Physiological Activities : Research has shown that compounds containing the pyrrole-2-carboxaldehyde skeleton exhibit various physiological activities, suggesting a potential for therapeutic applications in treating diseases related to oxidative stress and inflammation .

Q & A

Q. Basic

- ¹H NMR :

- Aldehyde proton: δ ~9.5–10.0 ppm (singlet).

- Pyrrole protons: δ 6.5–7.5 ppm (split patterns depend on substituent proximity).

- Trimethylphenyl group: Three singlet peaks for methyl groups (δ ~2.1–2.5 ppm) .

- ¹³C NMR :

- Aldehyde carbon: δ ~185–190 ppm.

- Aromatic carbons: Distinct signals for pyrrole and trimethylphenyl carbons .

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ for the aldehyde .

Validation : Compare with computational predictions (DFT) or crystallographic data to resolve ambiguities .

What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

Q. Advanced

- Challenges :

- Disorder in the trimethylphenyl group due to rotational freedom.

- Weak diffraction from light atoms (e.g., aldehyde oxygen).

- SHELX Workflow :

- Use SHELXD for phase determination via direct methods.

- Refine with SHELXL , incorporating restraints for methyl group geometry and anisotropic displacement parameters .

- Validate with PLATON to check for missed symmetry or twinning .

Case Study : Similar trimethylphenyl acetamides required high-resolution data (≤0.8 Å) to resolve methyl group orientations .

How can researchers reconcile contradictions between spectroscopic and crystallographic data for this compound?

Q. Advanced

- Scenario : NMR suggests free rotation of the trimethylphenyl group, while X-ray shows a fixed conformation.

- Resolution :

What strategies optimize the synthesis of derivatives via aldehyde functionalization, given steric hindrance?

Q. Advanced

- Derivatization Routes :

- Challenges :

- Steric shielding from the trimethylphenyl group may necessitate microwave-assisted synthesis or high-pressure conditions to enhance reaction rates .

What computational methods are recommended to study electronic properties and reactivity?

Q. Advanced

- DFT Calculations :

- Molecular Docking : Screen for potential biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

How can researchers design biological activity assays for this compound, given limited prior data?

Q. Advanced

- In Silico Prioritization :

- In Vitro Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.